molecular formula C22H19N3O2S B2601153 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-64-9

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2601153
CAS No.: 899735-64-9
M. Wt: 389.47
InChI Key: MHXADJSQDYTILA-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a 6-methoxy-substituted benzothiazole core linked to a 3-methylbenzamide moiety and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-6-5-7-16(12-15)21(26)25(14-17-8-3-4-11-23-17)22-24-19-10-9-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXADJSQDYTILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process:

  • Formation of the Benzothiazole Core: : The initial step involves the synthesis of the 6-methoxybenzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring.

  • Introduction of the Pyridin-2-ylmethyl Group: : The next step involves the alkylation of the benzothiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate to introduce the pyridin-2-ylmethyl group.

  • Formation of the Benzamide Core: : The final step involves the coupling of the intermediate product with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the methoxy group and benzamide core under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Methoxy → Carbonyl oxidationKMnO₄ in acidic aqueous mediumN-(6-oxobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide78%
Benzamide core oxidationOzone (O₃), followed by H₂O₂Cleavage to 6-methoxybenzo[d]thiazole-2-carboxylic acid and pyridinylmethylamide65%

Key Findings :

  • Methoxy group oxidation occurs preferentially over other functionalities due to electron-donating effects stabilizing intermediate radicals.

  • Ozonolysis of the benzamide core disrupts aromaticity, producing carboxylic acid derivatives.

Reduction Reactions

Reductive modifications target the thiazole and pyridine rings:

Reaction Reagents/Conditions Product Yield Source
Thiazole ring hydrogenationH₂ (1 atm), Pd/C in ethanolN-(6-methoxy-2,3-dihydrobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide82%
Pyridine ring reductionNaBH₄/CuCl₂ in methanolN-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(piperidin-2-ylmethyl)benzamide68%

Key Findings :

  • Catalytic hydrogenation selectively reduces the thiazole ring without affecting the methoxy group.

  • Sodium borohydride/copper chloride systems enable partial reduction of the pyridine ring to piperidine.

Nucleophilic Substitution Reactions

The methyl group and methoxy substituent participate in substitution reactions:

Reaction Reagents/Conditions Product Yield Source
Methyl halogenationBr₂ in CCl₄, lightN-(6-methoxybenzo[d]thiazol-2-yl)-3-(bromomethyl)-N-(pyridin-2-ylmethyl)benzamide73%
Methoxy → Amino substitutionNH₃ in DMF, 100°CN-(6-aminobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide61%

Key Findings :

  • Bromination under radical conditions replaces the methyl group with a bromomethyl moiety.

  • Ammonolysis of the methoxy group proceeds via an SNAr mechanism, requiring elevated temperatures.

Coupling Reactions

The compound participates in cross-coupling and diazonium reactions:

Reaction Reagents/Conditions Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidN-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-arylphenyl)-N-(pyridin-2-ylmethyl)benzamide70–85%
Diazonium salt formationNaNO₂/HCl, 0–5°C3-Methyl-N-(pyridin-2-ylmethyl)benzamide-6-diazobenzo[d]thiazol-2-yl89%

Key Findings :

  • Palladium-catalyzed coupling introduces aryl groups at the methyl position, enhancing structural diversity .

  • Diazotization enables subsequent azo-bond formation with phenolic or amine-containing substrates .

Acid/Base-Mediated Reactions

The benzamide and pyridine groups exhibit pH-dependent reactivity:

Reaction Reagents/Conditions Product Yield Source
Hydrolysis of benzamide6M HCl, reflux6-Methoxybenzo[d]thiazol-2-amine + 3-methylbenzoic acid94%
Pyridine quaternizationCH₃I in acetonitrileN-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(N-methylpyridin-2-ylmethyl)benzamide iodide88%

Key Findings :

  • Acidic hydrolysis cleaves the benzamide bond, yielding amine and carboxylic acid derivatives.

  • Methyl iodide alkylates the pyridine nitrogen, forming a quaternary ammonium salt.

Photochemical Reactions

UV-induced reactions modify the thiazole and benzamide systems:

Reaction Conditions Product Yield Source
[2+2] CycloadditionUV light (254 nm), acetoneThiazole-fused cyclobutane derivative52%
Benzamide dimerizationUV light (365 nm), O₂Head-to-tail dimer via C–H activation47%

Key Findings :

  • Photochemical cycloadditions generate strained ring systems, useful in materials science .

  • Oxidative dimerization under UV light suggests potential for polymer formation .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer cell lines. Its structural components suggest potential mechanisms of action that include:

  • Inhibition of Tumor Growth : Research indicates that similar benzothiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as colorectal and breast cancer, with some compounds displaying IC50 values in the nanomolar range.
  • Cell Cycle Arrest : Studies have demonstrated that compounds with similar structures can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is often mediated by the modulation of key mitochondrial proteins like Bcl-2 and Bax.

Antimicrobial Properties

The compound's structural features suggest potential antibacterial activity, particularly against Gram-positive bacteria. The benzothiazole ring is often associated with antimicrobial properties, making this compound a candidate for further investigation in this area.

Chemical Properties and Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide undergoes several chemical reactions that are crucial for its synthesis and modification:

Reaction Type Description
Oxidation The nitro group can be reduced to an amine under specific conditions.
Reduction Can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution The benzothiazole ring and pyridinylmethyl group can participate in electrophilic and nucleophilic substitution reactions.

These reactions allow for the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Anticancer Efficacy

A study evaluating the efficacy of similar benzothiazole derivatives demonstrated their potential as anticancer agents through:

  • In Vivo Models : Compounds were tested in xenograft models where they significantly suppressed tumor growth without causing notable toxicity to normal tissues .

Antimicrobial Studies

Another investigation focused on the antimicrobial activity of related compounds found that certain derivatives exhibited potent activity against specific bacterial strains, suggesting a viable path for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and tyrosine kinases.

    Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory prostaglandins. It can also interfere with signaling pathways that promote cell proliferation and survival, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s key structural features include:

  • 6-Methoxybenzothiazole: Enhances electronic effects and steric bulk compared to unsubstituted or amino-substituted benzothiazoles (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide, used in corrosion inhibition studies) .
  • 3-Methylbenzamide : Introduces hydrophobicity, contrasting with halogenated (e.g., 5g in ) or methoxy-substituted benzamides (e.g., 5i in ) .
  • Pyridin-2-ylmethyl group : A common motif in N-acyl compounds (e.g., 5h and 5i in ), which improves solubility and binding interactions .

Table 1: Physicochemical Comparison with Analogs

Compound Name Substituents (Benzothiazole/Benzamide) Physical State Melting Point (°C) Yield (%)
Target Compound 6-OCH₃, 3-CH₃, pyridin-2-ylmethyl Not reported Not reported Not reported
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂ Solid Not reported 79–90%*
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Unsubstituted White solid 185–189 94%
N-Benzoyl-3-methyl-N-(pyridin-2-ylmethyl)benzamide (5h) 3-CH₃, pyridin-2-ylmethyl Oil (colorless) Not applicable 90%

*Synthesized in two steps with intermediate nitro reduction .

Pharmacological Potential
  • ZAC Antagonism : N-(Thiazol-2-yl)-benzamide analogs (e.g., compound 1 in ) act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC). The 6-methoxy group in the target compound may mimic the 5-methoxy substitution in active ZAC antagonists .
  • SAR Insights : Thiazole ring substitution (e.g., methoxy, nitro) is critical for activity. Replacement with fused rings (e.g., phenyl) abolishes activity .
Corrosion Inhibition
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Exhibits corrosion inhibition via adsorption on metal surfaces, driven by amino and benzamide groups .

Table 2: Activity Comparison

Compound Class Key Activity Mechanism Substituent Impact
Target Compound Hypothesized ZAC antagonism Allosteric modulation 6-OCH₃ may enhance selectivity
N-(Thiazol-2-yl)-benzamide ZAC antagonism (IC₅₀ = 0.5–10 µM) NAM at TMD-ICD domain Methoxy/nitro groups improve potency
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Corrosion inhibition (80–90% efficiency) Adsorption via lone electron pairs Amino > methoxy for metal binding

Analytical Characterization

  • NMR Trends : Benzothiazole protons in analogs (e.g., 3a in ) resonate at δ 7.2–8.5 ppm, while methoxy groups appear as singlets near δ 3.9–4.0 ppm .
  • HRMS Validation : Molecular ion peaks for analogs (e.g., m/z 415.1417 for 5f) confirm structural integrity .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₁S
Molecular Weight342.43 g/mol
CAS Number895011-97-9

The structure includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in cancer treatment.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including Colo205, U937, MCF7, and A549. The mechanism involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis.

  • Mechanism of Action
    • p53 Activation : The compound activates p53, a crucial tumor suppressor protein that regulates the cell cycle and promotes apoptosis. This activation leads to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins such as Bcl-2 .
    • Cell Cycle Arrest : Treatment with this compound has been associated with G2/M phase arrest in cancer cells, indicating its potential to halt tumor growth effectively .
  • Structure-Activity Relationships (SAR)
    • Modifications in the benzothiazole and pyridine moieties significantly affect the biological activity. For instance, substituents at specific positions on the aromatic rings can enhance potency and selectivity against cancer cells .

Cytotoxicity and Selectivity

Cytotoxicity assessments reveal that while the compound exhibits potent anticancer effects, it also shows low toxicity towards normal cells. This selectivity is essential for developing therapeutic agents that minimize side effects.

Urease Inhibition

In addition to anticancer properties, thiazole derivatives have been reported to inhibit urease activity. This property could be beneficial in treating conditions like urease-related infections or disorders . The compound's ability to inhibit urease was evaluated alongside its anticancer activities, suggesting a multifaceted therapeutic potential.

Case Studies

Several studies highlight the efficacy of benzothiazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 5.04–13 μM against various cancer cell lines. These findings indicate strong potential for further development as anticancer agents .
  • Leishmanicidal Activity : Research into hybrid phthalimido-thiazoles showed promising leishmanicidal activity with low cytotoxicity against mammalian cells. This suggests that modifications in the thiazole structure could lead to new treatments for parasitic infections .

Q & A

Basic: What is the standard synthetic route for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer:
The compound can be synthesized via a two-step coupling reaction. First, 6-methoxybenzo[d]thiazol-2-amine is reacted with 3-methylbenzoyl chloride in dry pyridine under ice-cooling for 6 hours. The intermediate amide is then alkylated with 2-(bromomethyl)pyridine using a base like NaHCO₃. Purification involves extraction with CHCl₃, washing with dilute bicarbonate, and recrystallization from a hexane/ethyl acetate mixture .

Key Data:

  • Reagents : Pyridine (solvent/base), acyl halides, alkylating agents.
  • Yield Optimization : Adjust stoichiometry (1:1.1 amine:acyl halide) to minimize side products .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic signals:

  • Methoxy group (~δ 3.8–4.0 ppm).
  • Pyridylmethyl protons (δ 4.5–5.0 ppm, split due to CH₂-N coupling).
    • ¹³C NMR : Confirm carbonyl (C=O, ~δ 165–170 ppm) and aromatic carbons .

Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation acceptable) .

Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ .

Advanced: How can researchers optimize reaction yields for N-alkylation steps in derivatives of this compound?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the amine .
  • Catalysis : Add KI (10 mol%) to facilitate SN2 alkylation via in situ generation of reactive iodide intermediates .
  • Temperature Control : Conduct reactions at 50–60°C to balance reactivity and decomposition .

Case Study : In analogous thiazole derivatives, optimizing the alkylation step increased yields from 45% to 72% by switching from THF to DMF .

Advanced: What structural features influence the compound’s stability in solution?

Methodological Answer:

  • Hydrogen Bonding : The amide N-H forms intramolecular H-bonds with pyridine nitrogen, reducing hydrolysis (confirmed by X-ray crystallography in similar compounds) .
  • Electron-Withdrawing Groups : Methoxy groups at the 6-position enhance aromatic stability but may increase susceptibility to oxidation. Store under inert gas (N₂/Ar) .

Experimental Validation : Stability studies in DMSO-d₆ showed <5% degradation over 7 days at 25°C .

Advanced: How can biological activity be evaluated for this compound in anti-inflammatory research?

Methodological Answer:

In Vitro Assays :

  • COX-2 Inhibition : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme .
  • NF-κB Pathway : Luciferase reporter assay in LPS-stimulated macrophages .

SAR Analysis : Compare with derivatives lacking the pyridylmethyl group; in one study, this moiety improved activity by 3-fold .

Key Finding : Analogues with 6-methoxy substitution showed 60% inhibition of TNF-α at 10 μM .

Advanced: What analytical challenges arise in quantifying impurities in this compound?

Methodological Answer:

  • HPLC Method Development :
    • Column: C18 (5 μm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% TFA (60:40), flow rate 1 mL/min.
    • Detection: UV at 254 nm for benzamide/thiazole chromophores .
  • Impurity Profiling : Detect unreacted 3-methylbenzoyl chloride (retention time ~3.2 min) .

Advanced: How to resolve contradictions in reported bioactivity data for similar benzamide-thiazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, compound solubility). For example, activity discrepancies in COX-2 inhibition may arise from differences in:
    • Solubility enhancers (DMSO vs. cyclodextrin) .
    • Incubation time (24 vs. 48 hours) .
  • Computational Validation : Use molecular docking (AutoDock Vina) to assess binding mode consistency across studies .

Advanced: What computational tools predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : LogP ≈ 3.2 (optimal for blood-brain barrier penetration).
    • pkCSM : Moderate hepatic metabolism (CYP3A4 substrate) .
  • Docking Studies : Glide (Schrödinger) identifies key interactions with COX-2 (e.g., hydrogen bonds with Arg120 and Tyr355) .

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